Alpha-halocarboxylic acid derivatives

Alpha-halocarboxylic acid derivatives are a class of organic compounds characterized by the presence of halogen atoms (such as chlorine, bromine, or iodine) attached to the α-carbon atom adjacent to the carboxyl group (-COOH). These derivatives exhibit diverse chemical properties and reactivities due to the presence of both the carboxylic acid functional group and the halide substituent. They are widely used in various applications including synthetic chemistry, pharmaceuticals, and materials science.

In synthetic chemistry, alpha-halocarboxylic acids serve as key intermediates for the preparation of more complex molecules through various reactions such as nucleophilic substitution or condensation reactions. Their reactivity can be finely tuned by the nature of the halogen substituent, making them versatile building blocks in organic synthesis.

In pharmaceuticals, these derivatives find applications in the development of drugs that require specific functional groups for bioavailability and pharmacological activity. For instance, they can act as precursors in the synthesis of prodrugs or intermediates in the construction of targeted drug delivery systems.

Overall, alpha-halocarboxylic acid derivatives play a crucial role in both academic research and industrial applications due to their unique chemical properties and wide-ranging utility.

| 構造 | 化学名 | CAS | MF |

|---|---|---|---|

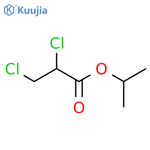

|

Ethyl 3-azido-2,2-difluoropropanoate | 1403948-00-4 | C5H7F2N3O2 |

|

4-Bromobutyl 2-bromoacetate | 180386-87-2 | C6H10Br2O2 |

|

Ethyl chlorofluoroacetate | 401-56-9 | C4H6ClFO2 |

|

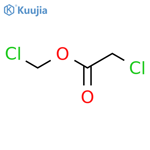

chloromethyl 2-chloroacetate | 6135-23-5 | C3H4O2Cl2 |

|

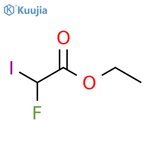

ethyl 2-fluoro-2-iodoacetate | 401-58-1 | C4H6O2FI |

|

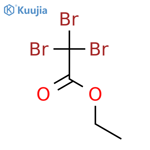

Ethyl 2,2,2-tribromoacetate | 599-99-5 | C4H5O2Br3 |

|

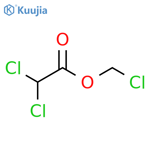

Acetic acid, dichloro-, chloromethyl ester | 3338-76-9 | C3H3O2Cl3 |

|

Propanoic acid, 2,3-dichloro-, 1-methylethyl ester | 54774-99-1 | C6H10O2Cl2 |

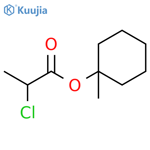

|

1-Methylcyclohexyl 2-chloropropanoate | 142909-04-4 | C10H17O2Cl |

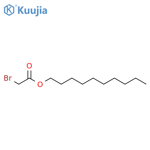

|

Decyl 2-Bromoacetate | 5436-93-1 | C12H23O2Br |

関連文献

-

Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615

-

2. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959

-

Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356

-

Irene Anton-Sales,Anna Laromaine,Anna Roig Biomater. Sci., 2020,8, 2921-2930

-

Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160

推奨される供給者

-

上海贤鼎生物科技有限公司Factory Trade Brand reagents会社の性質: Private enterprises

-

Taian Jiayue Biochemical Co., LtdFactory Trade Brand reagents会社の性質: Private enterprises

-

河南东延药业有限公司Factory Trade Brand reagents会社の性質: Private enterprises

-

Nanjing jingzhu bio-technology Co., Ltd.Factory Trade Brand reagents会社の性質: Private enterprises

-

Zhangzhou Sinobioway Peptide Co.,Ltd.Factory Trade Brand reagents会社の性質: Private enterprises

おすすめ商品